(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of an iodine atom, two methyl groups, and a methylsulfanyl group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane typically involves the iodination of 2,5-dimethylphenyl(methyl)sulfane. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically isolated through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert the sulfoxide or sulfone back to the sulfanyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 4-substituted-2,5-dimethylphenyl(methyl)sulfane derivatives.
Oxidation: Formation of (4-iodo-2,5-dimethylphenyl)(methyl)sulfoxide or sulfone.
Reduction: Formation of 2,5-dimethylphenyl(methyl)sulfane or its derivatives.
Scientific Research Applications
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways. The iodine atom and methylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, where the iodine atom is replaced by other functional groups, leading to the formation of new compounds with different biological or chemical properties.
Comparison with Similar Compounds
Similar Compounds
- (4-Iodo-2,5-dimethylphenyl)(ethyl)sulfane
- (4-Iodo-2,5-dimethylphenyl)(propyl)sulfane
- (4-Bromo-2,5-dimethylphenyl)(methyl)sulfane
- (4-Chloro-2,5-dimethylphenyl)(methyl)sulfane
Uniqueness
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo or chloro analogs. The methylsulfanyl group also contributes to its unique chemical behavior, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H11IS |
---|---|
Molecular Weight |
278.16 g/mol |
IUPAC Name |
1-iodo-2,5-dimethyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11IS/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |
InChI Key |
LUCRDZPBSGSJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.